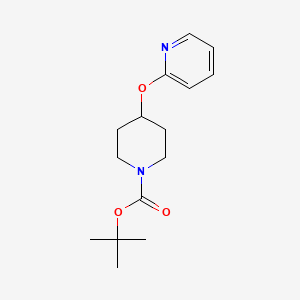

1-Boc-4-(2-pyridyloxy)piperidine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Boc-4-(2-pyridyloxy)piperidine typically involves the reaction of 4-hydroxypyridine with 1-Boc-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent, and purification techniques, can be optimized for larger-scale production.

Analyse Des Réactions Chimiques

1-Boc-4-(2-pyridyloxy)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridyloxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, yielding the free amine.

Common reagents used in these reactions include bases like potassium carbonate, acids for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 1-Boc-4-(2-pyridyloxy)piperidine is primarily related to its role as a building block in the synthesis of biologically active molecules. When used in the preparation of enzyme inhibitors, the compound interacts with the active site of the target enzyme, blocking its activity and thereby modulating specific biological pathways . The molecular targets and pathways involved depend on the specific application and the structure of the final synthesized product.

Comparaison Avec Des Composés Similaires

1-Boc-4-(2-pyridyloxy)piperidine can be compared with other similar compounds, such as:

4-(2-pyridyloxy)piperidine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

1-Boc-4-(2-pyridyloxy)piperazine: Contains a piperazine ring instead of a piperidine ring, which can influence its chemical properties and reactivity.

tert-butyl 4-(2-pyridyloxy)piperidine-1-carboxylate: Another name for this compound, highlighting its structural features.

The uniqueness of this compound lies in its combination of the Boc protecting group and the pyridyloxy moiety, which provides a balance of stability and reactivity for various synthetic applications.

Activité Biologique

1-Boc-4-(2-pyridyloxy)piperidine is a piperidine derivative characterized by the presence of a 2-pyridyloxy group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.

- Molecular Formula : C13H18N2O2

- CAS Number : 313490-35-6

This compound is believed to exert its biological effects through several mechanisms:

- Target Interaction : It primarily interacts with various receptors and enzymes involved in cellular signaling pathways, particularly those related to neurogenesis and hypoxia response.

- HIF-1 Modulation : Similar compounds have been shown to activate hypoxia-inducible factor 1 (HIF-1), which plays a critical role in cellular adaptation to low oxygen levels, thus influencing tumor growth and survival .

Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, may enhance cognitive functions and promote neurogenesis. For instance, studies involving related compounds have demonstrated improvements in memory and learning tasks in animal models, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Properties

The modulation of HIF-1 by this compound can lead to the upregulation of genes involved in angiogenesis and cell survival, which are crucial for tumor progression. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells under hypoxic conditions, highlighting its potential as an anticancer agent .

Data Tables

Study 1: Neurogenic Effects

In a study assessing the impact of this compound on neural stem cells (NSCs), researchers observed significant increases in the proliferation of NSCs when treated with this compound. The results indicated a dose-dependent relationship, with higher concentrations leading to more pronounced effects on cell proliferation .

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of this compound revealed that it effectively reduced the viability of various cancer cell lines. The study highlighted its ability to induce apoptosis through HIF-1 modulation, suggesting its potential as a therapeutic agent against solid tumors .

Propriétés

IUPAC Name |

tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGIBBFCSCAULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619847 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313490-35-6 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.